Product packaging for Dimethyl 3-(cyanomethyl)pentanedioate(Cat. No.:CAS No. 1709-26-8)

Dimethyl 3-(cyanomethyl)pentanedioate

Cat. No.: B3048492
CAS No.: 1709-26-8
M. Wt: 199.20
InChI Key: QFNGGPKUZJTFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pentanedioate (B1230348) Ester Chemistry

Pentanedioate esters, commonly known as glutarates, are a class of dicarboxylic acid esters that serve as versatile precursors in organic synthesis. The parent compound, dimethyl glutarate, is a widely recognized chemical intermediate. chemicalbook.com The chemistry of pentanedioate esters is characterized by the reactivity of the two ester functionalities, which can undergo hydrolysis, transesterification, and reduction, among other transformations. These reactions provide pathways to a variety of linear and cyclic compounds. The introduction of a substituent on the central carbon of the pentanedioate backbone, as seen in Dimethyl 3-(cyanomethyl)pentanedioate, significantly expands the synthetic possibilities by introducing an additional reactive site.

Significance as a Bifunctional Organic Building Block

A bifunctional building block is a molecule that contains two distinct reactive functional groups. nih.govnih.gov This characteristic allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures in a controlled manner. This compound is a prime example of such a building block, possessing both ester and cyanomethyl functionalities.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. The cyanomethyl group (-CH2CN) in this compound is of particular strategic importance in this context. The methylene (B1212753) protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbon center can then participate in a variety of C-C bond-forming reactions, including alkylations, aldol-type condensations, and Michael additions. organic-chemistry.org The versatility of the cyanomethyl group allows for the introduction of a wide range of substituents, thereby facilitating the elaboration of the carbon skeleton.

The synthetic utility of this compound is further enhanced by the distinct yet complementary reactivity of its two functional groups.

Cyanomethyl Group: Beyond its role in C-C bond formation, the nitrile functionality can be transformed into other important chemical moieties. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up avenues for the synthesis of amino acids, lactams, and other nitrogen-containing heterocycles.

Ester Groups: The two methyl ester groups provide additional handles for chemical manipulation. They can be selectively hydrolyzed to the corresponding carboxylic acids, which can then be converted to acid chlorides, amides, or other esters. Furthermore, the esters can be reduced to primary alcohols. The presence of two ester groups also allows for the possibility of intramolecular cyclization reactions to form five- or six-membered rings, which are common motifs in many natural products and pharmaceuticals.

The combination of these functional groups in a single molecule allows for a diverse range of synthetic strategies. For example, the cyanomethyl group could be used to introduce a side chain, followed by manipulation of the ester groups to construct a heterocyclic ring system. This bifunctionality makes this compound a potentially powerful tool for medicinal and materials chemistry research.

Table 2: Comparison of Related Pentanedioate Esters

Compound Name CAS Number Molecular Formula Key Structural Feature
Dimethyl glutarate 1119-40-0 C7H12O4 Unsubstituted pentanedioate
Dimethyl 3-methylpentanedioate 19013-37-7 C8H14O4 Methyl substituent at C3
Dimethyl 3,3-dimethylpentanedioate 19184-67-9 C9H16O4 Gem-dimethyl substituents at C3
Dimethyl 3-isobutylpentanedioate 145328-03-6 C11H20O4 Isobutyl substituent at C3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO4 B3048492 Dimethyl 3-(cyanomethyl)pentanedioate CAS No. 1709-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-(cyanomethyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNGGPKUZJTFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC#N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733201
Record name Dimethyl 3-(cyanomethyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-26-8
Record name Pentanedioic acid, 3-(cyanomethyl)-, 1,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 3-(cyanomethyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyl 3 Cyanomethyl Pentanedioate and Its Chiral Derivatives

Direct Synthesis Approaches

Direct approaches focus on modifying a pre-existing glutarate structure, typically through the formation of an enolate followed by reaction with a suitable electrophile. This method is highly convergent and is a common strategy for the synthesis of 3-substituted pentanedioates.

Alkylation Strategies for Glutarate Derivatives

Alkylation of the α-carbon (C3) of dimethyl glutarate is a primary route to Dimethyl 3-(cyanomethyl)pentanedioate. This process involves the deprotonation of the C3 position to form a nucleophilic enolate, which subsequently attacks an electrophilic source of the cyanomethyl group. fiveable.me182.160.97

While this compound is an achiral molecule, the dimethyl glutarate starting material is prochiral. The two protons on the C3 carbon are enantiotopic, and their selective replacement can lead to chiral derivatives. The synthesis of chiral 3-substituted glutaric acids and their esters is of significant interest as these compounds serve as intermediates for various pharmaceuticals. nih.govsemanticscholar.org

Methods for achieving chirality in related systems often rely on the desymmetrization of prochiral 3-substituted glutaric anhydrides or glutarimides. rsc.orgsemanticscholar.orgbuchler-gmbh.com This can be accomplished by using chiral reagents, such as Evans' oxazolidinones, which react with the prochiral substrate to form diastereomeric products that can be separated. rsc.orgrsc.org Another powerful strategy is the use of enzymes, such as lipases or amidases, which can catalyze the enantioselective hydrolysis or alcoholysis of prochiral glutarate diesters or diamides, yielding enantiomerically enriched monoesters or monoamides. nih.govsemanticscholar.orgresearchgate.net These chiral intermediates can then be further elaborated to the desired chiral target. For instance, the enzymatic desymmetrization of 3-substituted glutarimides has been used to generate (R)-3-substituted glutaric acid monoamides with high enantiomeric excess. nih.gov

The core of the alkylation strategy is a two-step sequence: the formation of a nucleophilic enolate from dimethyl glutarate, followed by its reaction with an electrophile to introduce the cyanomethyl group. 182.160.97 The choice of base and reaction conditions is critical to ensure efficient and selective alkylation.

The protons on the α-carbon of an ester, such as dimethyl glutarate, are weakly acidic (pKa ≈ 25) and require a strong, non-nucleophilic base for complete deprotonation. fiveable.me Lithium Hexamethyldisilazide (LiHMDS) is an ideal base for this purpose. It is a powerful, sterically hindered base that favors deprotonation over nucleophilic attack at the ester carbonyl groups. 182.160.97 The use of a strong base like LiHMDS ensures that the ester is quantitatively and irreversibly converted to its corresponding lithium enolate. This is crucial to prevent side reactions, such as the Claisen condensation, which can occur if a significant concentration of the starting ester is present in equilibrium with the enolate. 182.160.97 The enolization is typically performed in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to maintain the stability of the enolate.

Table 1: Comparison of Bases for Ester Enolate Formation
BasepKa of Conjugate AcidPropertiesSuitability for Ester Enolization
Sodium Ethoxide (NaOEt)~16Nucleophilic, not strong enough for complete deprotonation.Low (promotes Claisen condensation)
Lithium Diisopropylamide (LDA)~36Strong, non-nucleophilic, sterically hindered.High (quantitative enolate formation)
Lithium Hexamethyldisilazide (LiHMDS) ~26 Strong, non-nucleophilic, very sterically hindered. Excellent (quantitative enolate formation, high selectivity)

Once the lithium enolate of dimethyl glutarate is formed, it serves as a potent carbon-based nucleophile. The subsequent introduction of the cyanomethyl moiety is achieved by adding an appropriate electrophile, bromoacetonitrile (BrCH₂CN). The reaction proceeds via a standard SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic methylene (B1212753) carbon of bromoacetonitrile, displacing the bromide leaving group. pressbooks.pub

This reaction is highly regioselective, as the alkylation occurs exclusively at the deprotonated α-carbon (C3), leading to the formation of the desired this compound. The reaction is typically allowed to proceed at low temperatures before gradually warming to room temperature to ensure completion.

Table 2: Typical Reaction Parameters for Alkylation
ParameterConditionPurpose
Substrate Dimethyl GlutarateSource of the pentanedioate (B1230348) backbone
Base LiHMDS (1.1 equiv.)To form the lithium enolate quantitatively
Electrophile Bromoacetonitrile (1.2 equiv.)To provide the cyanomethyl group
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent to stabilize the enolate
Temperature -78 °C to Room TemperatureControl of enolate formation and reaction rate
Workup Aqueous Quench (e.g., NH₄Cl)To neutralize the reaction mixture
Enolate Formation and Electrophilic Introduction of the Cyanomethyl Moiety

Condensation Reactions for Related Structural Motifs

An alternative approach to constructing the 3-substituted pentanedioate framework involves condensation reactions. The Knoevenagel condensation, for example, is a powerful method for forming carbon-carbon bonds. This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene group, catalyzed by a weak base.

While not a direct synthesis of the target molecule, a related structure could be assembled using a Knoevenagel condensation between formaldehyde (B43269) and dimethyl malonate, followed by a Michael addition with a cyanide source. More elaborate multi-step sequences starting from simpler precursors could also be envisioned to construct the cyanomethylpentanedioate skeleton, which would then require subsequent functional group manipulations to yield the final target diester.

Asymmetric Synthesis and Enantioselective Approaches

The creation of chiral centers with high enantioselectivity is a cornerstone of modern synthetic chemistry. For this compound, the stereocenter at the C3 position is of particular interest. Several strategies can be envisioned for the enantioselective synthesis of this and related chiral compounds.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

A plausible strategy for the synthesis of chiral this compound using a chiral auxiliary could involve the use of Evans oxazolidinone auxiliaries. These are widely employed for their high levels of stereocontrol in alkylation and conjugate addition reactions. The general approach would involve the following steps:

Acylation of the chiral auxiliary: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable pentanedioate precursor.

Diastereoselective cyanomethylation: The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction with a cyanomethylating agent. This could be achieved through the generation of an enolate followed by reaction with a reagent like bromoacetonitrile. The steric bulk of the chiral auxiliary directs the incoming cyanomethyl group to one face of the enolate, leading to a high degree of diastereoselectivity.

Removal of the auxiliary: The final step involves the cleavage of the chiral auxiliary, typically through methanolysis, to yield the desired chiral this compound. The auxiliary can often be recovered and reused.

Table 1: Potential Chiral Auxiliaries and their Application in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationPotential for this compound Synthesis
Evans OxazolidinonesAsymmetric alkylation, aldol reactions, conjugate additionsHigh potential for diastereoselective cyanomethylation of a glutarate precursor.
Camphor-derived auxiliariesAsymmetric Diels-Alder reactions, alkylationsCould be employed for the diastereoselective introduction of the cyanomethyl group.
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP)Asymmetric alkylation of ketones and aldehydesLess directly applicable to the synthesis of the target ester, but could be adapted.

Catalytic methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Both organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective synthesis of a wide range of molecules.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing chiral cyanomethyl compounds, organocatalytic Michael additions of cyanide to α,β-unsaturated acceptors are particularly relevant.

A potential organocatalytic route to enantiomerically enriched this compound would involve the conjugate addition of a cyanide source to dimethyl glutaconate, a suitable Michael acceptor. Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, could be employed to control the stereochemical outcome of the reaction. These catalysts can activate the Michael acceptor through the formation of an iminium ion, which then reacts with the cyanide nucleophile in a highly enantioselective manner. While the direct application of this strategy to dimethyl glutaconate for the synthesis of the target molecule has not been explicitly reported, the success of organocatalysis in the asymmetric cyanation of other α,β-unsaturated esters suggests its feasibility.

Transition metal complexes are highly effective catalysts for a variety of asymmetric transformations. For the synthesis of chiral this compound, transition metal-catalyzed conjugate addition reactions are a promising approach.

Chiral complexes of metals such as copper, rhodium, or palladium, combined with chiral ligands, can catalyze the enantioselective Michael addition of cyanide or a cyanomethyl equivalent to dimethyl glutaconate. For instance, a chiral copper-bisoxazoline complex could coordinate to the α,β-unsaturated ester, activating it towards nucleophilic attack and controlling the facial selectivity of the cyanide addition.

Another potential strategy involves the rhodium-catalyzed asymmetric hydrogenation of a precursor molecule, such as dimethyl 3-(cyanomethylene)pentanedioate. The use of a chiral rhodium catalyst, for example with a DuPhos or BINAP ligand, could lead to the highly enantioselective reduction of the carbon-carbon double bond, affording the desired chiral product.

Table 2: Comparison of Potential Catalytic Enantioselective Methods

Catalytic ApproachCatalyst TypeProposed ReactionAdvantages
OrganocatalysisChiral amines (e.g., prolinol derivatives) or cinchona alkaloidsAsymmetric Michael addition of cyanide to dimethyl glutaconateMetal-free, often milder reaction conditions.
Transition Metal CatalysisChiral copper, rhodium, or palladium complexesAsymmetric Michael addition or asymmetric hydrogenationHigh enantioselectivities and turnover numbers are often achievable.

Catalytic Enantioselective Functionalization

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of sustainable starting materials, the reduction of waste, and the use of non-toxic reagents and solvents.

In the context of synthesizing this compound, several green chemistry principles can be applied.

Atom Economy: The Michael addition of a cyanide source to dimethyl glutaconate is an atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. This minimizes the generation of byproducts. wikipedia.orgjocpr.comnih.govprimescholars.com

Use of Renewable Feedstocks: Glutaric acid, a potential precursor to this compound, can be produced through the fermentation of renewable feedstocks like glucose using engineered microorganisms such as Corynebacterium glutamicum. nih.govu-szeged.huwordpress.comfrontiersin.org This bio-based approach offers a sustainable alternative to traditional petrochemical routes.

Biocatalysis: Enzymes can be used to perform highly selective transformations under mild conditions. For example, amidases have been used for the asymmetric hydrolysis of 3-substituted glutaric acid diamides to produce chiral glutaric acid monoamides, which are valuable synthetic intermediates. nih.govresearchgate.netresearchgate.net This enzymatic approach represents a green method for accessing chiral building blocks. nih.govresearchgate.net

Sustainable Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. For the proposed Michael addition, exploring the use of greener solvents such as water, ionic liquids, or even solvent-free conditions could significantly improve the sustainability of the synthesis. ijsdr.orgnih.govrsc.orgnih.govias.ac.in For instance, performing the reaction in water with a suitable catalyst could eliminate the need for volatile organic solvents. ijsdr.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Biocatalytic Approaches and Bioreduction Methodologies

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. While specific biocatalytic routes for the direct synthesis of this compound and its chiral derivatives are not extensively documented in current literature, research into analogous 3-substituted glutaric acid derivatives provides significant insights into potential enzymatic strategies. These approaches primarily focus on the desymmetrization of prochiral substrates to create stereogenic centers with high fidelity.

One of the most promising biocatalytic strategies involves the asymmetric hydrolysis of 3-substituted glutaric acid diamides, which are structurally similar to the pentanedioate framework. This method has been successfully employed to produce optically active 3-substituted glutaric acid monoamides, which are valuable chiral building blocks for various pharmaceuticals.

Detailed Research Findings

Research has identified microorganisms capable of performing highly stereoselective hydrolysis of 3-substituted glutaric acid diamides. Among these, the bacterium Comamonas sp. has demonstrated notable efficacy. For instance, Comamonas sp. KNK3-7 has been shown to produce (R)-3-(4-chlorophenyl) glutaric acid monoamide from its corresponding diamide with a high optical purity of 98.7% enantiomeric excess (e.e.). nih.govresearchgate.net This strain was also effective in the asymmetric hydrolysis of 3-isobutyl glutaric acid diamide, yielding (R)-3-isobutyl glutaric acid monoamide with an enantiomeric excess greater than 99.0%. nih.govresearchgate.net

The key enzyme responsible for this selective transformation is an amidase. nih.gov The amidase from Comamonas sp. KNK3-7 displays R-selective hydrolysis, making it a valuable tool for chemoenzymatic synthesis. researchgate.net The gene encoding this amidase has been cloned and expressed in Escherichia coli, facilitating efforts to improve its catalytic efficiency through protein engineering. researchgate.net Notably, a mutant enzyme, L146M, was created that exhibited increased reactivity and substrate affinity, significantly reducing the reaction time for the complete conversion of 3-(4-chlorophenyl) glutaric acid diamide. researchgate.net

These findings highlight the potential for using whole-cell biocatalysts or isolated enzymes for the synthesis of chiral derivatives of 3-substituted pentanedioates. The desymmetrization of a prochiral precursor like 3-(cyanomethyl)glutaric acid diamide, through a similar enzymatic hydrolysis, could theoretically provide access to chiral monoamide intermediates, which can then be converted to the desired chiral this compound.

The following table summarizes the reported biocatalytic hydrolysis of various 3-substituted glutaric acid diamides using Comamonas sp. KNK3-7.

SubstrateBiocatalystProductOptical Purity (% e.e.)
3-(4-chlorophenyl) glutaric acid diamide (CGD)Comamonas sp. KNK3-7(R)-3-(4-chlorophenyl) glutaric acid monoamide (CGM)98.7
3-isobutyl glutaric acid diamide (IBD)Comamonas sp. KNK3-7(R)-3-isobutyl glutaric acid monoamide (IBM)>99.0

This biocatalytic approach represents a significant advancement in the sustainable production of chiral γ-aminobutyric acids and related compounds. nih.govresearchgate.net The high enantioselectivity and the environmentally benign nature of enzymatic reactions make this a compelling area for future research and application in the synthesis of complex chiral molecules.

Organic Transformations and Reaction Mechanisms

Reactivity of the Cyanomethyl Group

The cyanomethyl group, -CH₂CN, is a key reactive site within the molecule. The methylene (B1212753) group is activated by the adjacent electron-withdrawing cyano group, rendering the protons acidic and susceptible to deprotonation by a base. This generates a stabilized carbanion that can act as a potent nucleophile. Furthermore, the carbon-nitrogen triple bond of the nitrile itself can participate in various addition reactions.

The activated methylene protons of the cyanomethyl group can be readily abstracted by a base to form a nucleophilic carbanion. This nucleophile can then participate in a range of condensation reactions with electrophilic partners, most notably aldehydes and ketones. A classic example of this type of reactivity is the Knoevenagel condensation. wikipedia.orgthermofisher.com In this reaction, the carbanion derived from Dimethyl 3-(cyanomethyl)pentanedioate would add to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org

The general mechanism involves:

Deprotonation of the α-carbon (the carbon adjacent to the CN group) by a weak base (e.g., an amine) to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde or ketone.

Protonation of the resulting alkoxide to form an aldol-type intermediate.

Elimination of a water molecule to form the final α,β-unsaturated cyano compound.

This reaction is highly versatile, and various active methylene compounds are utilized in synthesis. asianpubs.orgresearchgate.net The reactivity of the cyanomethyl group in this compound allows it to serve as a building block for creating new carbon-carbon bonds and more complex molecular structures. organic-chemistry.org

The stabilized carbanion generated from the cyanomethyl group is a soft nucleophile, making it an ideal candidate for conjugate or 1,4-addition reactions, commonly known as Michael-type reactions. In such a reaction, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other suitable Michael acceptor.

While specific examples utilizing this compound as the Michael donor are not extensively documented, the principle is well-established for compounds containing a reactive methylene group. google.com The reaction involves the addition of the cyanomethyl carbanion to an activated alkene, expanding the carbon skeleton and introducing new functionalities.

Michael Acceptor ExamplePotential Product Structure after Reaction with Deprotonated this compound
Methyl acrylateA substituted hexanedioate derivative
AcrylonitrileA dinitrile-substituted glutarate
Methyl vinyl ketoneA keto-substituted glutarate derivative

The cyanomethyl group is a valuable precursor for the synthesis of various heterocyclic systems. The reactivity of both the nitrile and the adjacent methylene group can be harnessed in cyclization reactions. For instance, intramolecular condensation reactions can lead to the formation of ring structures. A well-known example involving dinitriles is the Thorpe-Ziegler cyclization, which produces a cyclic ketone after hydrolysis. dntb.gov.uabuchler-gmbh.comwikipedia.orglscollege.ac.in

In the context of this compound, intermolecular reactions are more probable for forming heterocyclic systems. The compound can serve as a C-C-N synthon. For example, in reactions analogous to the Gewald reaction or Hantzsch pyridine (B92270) synthesis, the active methylene group and the cyano group can react with other components to build complex heterocyclic rings like thiophenes or pyridines. wikipedia.org Compounds containing a cyanomethyl group are frequently used as starting materials for the synthesis of substituted pyridines, pyrazoles, and other fused heterocyclic systems. nih.govnih.govresearchgate.netrsc.org For instance, the reaction with an α,β-unsaturated ketone and ammonium (B1175870) acetate (B1210297) could lead to the formation of a highly substituted pyridine ring.

Transformations Involving the Pentanedioate (B1230348) Ester Moieties

The two methyl ester groups on the pentanedioate (or glutarate) backbone represent another key site for chemical transformations. These groups are susceptible to nucleophilic acyl substitution, allowing for reactions such as hydrolysis and transesterification, as well as reduction to alcohols or aldehydes.

The methyl ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.netguidechem.comgoogle.com Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Given that this compound is a prochiral molecule, enzymatic hydrolysis offers a route to chiral monoesters. Specific lipases can selectively hydrolyze one of the two enantiotopic ester groups, a valuable strategy in asymmetric synthesis. tandfonline.comnih.govrsc.org This desymmetrization is a powerful tool for producing optically active building blocks. mdpi.com

Table of Hydrolysis Methods for Dimethyl Glutarate Analogs

Method Reagents/Catalyst Product Reference
Acid-Catalyzed H₂O, Cation exchange resin Glutaric Acid researchgate.net
Base-Catalyzed NaOH, H₂O Sodium Glutarate google.com
Enzymatic Lipase (e.g., CAL-B), Buffer Chiral Mono-methyl glutarate tandfonline.comnih.gov

Transesterification is another common reaction of the ester groups, where the methoxy (B1213986) group (-OCH₃) is replaced by a different alkoxy group (-OR') from another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases and is typically driven to completion by using the new alcohol as the solvent or by removing the methanol (B129727) byproduct. masterorganicchemistry.comrsc.orggoogle.com This allows for the modification of the ester groups to tune the physical properties of the molecule or to introduce other functionalities. rsc.orgresearchgate.net

The ester groups of the glutarate backbone can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). harvard.educommonorganicchemistry.com However, modern synthetic chemistry often requires more selective transformations. The presence of the nitrile group in this compound necessitates the use of chemoselective reducing agents to avoid the simultaneous reduction of the cyano group.

Lithium borohydride (B1222165) (LiBH₄) is a milder reducing agent that is known to selectively reduce esters to alcohols in the presence of nitriles, amides, and carboxylic acids. harvard.eduyoutube.comrsc.org This makes it a suitable reagent for converting the dimethyl ester to the corresponding diol while leaving the cyanomethyl group intact.

For a partial reduction of the esters to aldehydes, a bulky and less reactive hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. youtube.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the reaction can be stopped at the aldehyde stage. masterorganicchemistry.comchemistrysteps.comyoutube.com The low temperature stabilizes the tetrahedral intermediate formed after the initial hydride attack, preventing the elimination of the alkoxy group and subsequent over-reduction. chemistrysteps.com

Comparison of Reducing Agents for Ester Reduction

Reducing Agent Product from Ester Selectivity Notes Reference
LiAlH₄ Primary Alcohol Powerful, non-selective; also reduces nitriles to amines. harvard.edu
LiBH₄ Primary Alcohol Selectively reduces esters in the presence of nitriles and amides. youtube.comdavuniversity.org
DIBAL-H (1 equiv, -78°C) Aldehyde Allows for partial reduction; also reduces nitriles to imines (hydrolyzes to aldehydes). masterorganicchemistry.comchemistrysteps.com
BH₃-SMe₂ Primary Alcohol Reduces esters; less reactive towards aromatic esters than aliphatic ones. commonorganicchemistry.com

Radical Intermediates and Radical-Mediated Transformations

Radical reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through highly reactive, uncharged intermediates. These transformations are often initiated by radical initiators (e.g., AIBN, peroxides) or through photoredox catalysis.

Generation and Subsequent Trapping of Radical Species

The generation of a radical from this compound would likely target the C-H bonds adjacent to the activating ester or nitrile groups. The α-hydrogens of the cyanomethyl group (-CH₂CN) or the carbons adjacent to the ester carbonyls are the most probable sites for hydrogen atom abstraction due to the resonance stabilization of the resulting radical.

In a hypothetical scenario, a radical initiator could abstract a hydrogen atom to form a stabilized radical intermediate. This short-lived species could then be "trapped" by a radical acceptor or a trapping agent. nih.gov Common radical trapping experiments utilize agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to intercept and form a stable adduct with the radical, providing evidence of its formation. nih.gov However, no published studies document the application of these methods specifically to this compound.

Radical Annulation Strategies for Polycyclic Formation

Radical annulation is a powerful strategy for constructing cyclic and polycyclic frameworks in a single step. nih.govrsc.org This process typically involves the generation of a radical which then undergoes an intramolecular or intermolecular addition to an unsaturated system (like an alkene or alkyne), followed by a cyclization event to form a new ring. nih.gov

For this compound to be utilized in such a strategy, it would need to be modified to contain a radical precursor and an unsaturated tether, or be reacted with an external radical and an unsaturated partner. While general methodologies for radical annulation are well-established, there is no specific literature demonstrating the use of this compound as a substrate in these complex, ring-forming cascades.

Catalytic Activation and Mechanistic Investigations

Catalysis offers a pathway to selectively transform molecules under milder conditions with greater efficiency. Brønsted acids, Lewis acids, and transition metals are pillars of modern catalytic science, each offering unique modes of substrate activation.

Brønsted Acid and Lewis Acid Catalysis in Transformations

Brønsted acids catalyze reactions by protonating functional groups, thereby increasing their electrophilicity. nih.gov For this compound, a strong Brønsted acid could potentially protonate one of the ester carbonyls or the nitrile nitrogen, activating the molecule for nucleophilic attack. Lewis acids, which are electron-pair acceptors, could coordinate to the same basic sites (the oxygen or nitrogen atoms), achieving a similar activation. This type of catalysis is fundamental to many reactions, including esterifications, transesterifications, and aldol-type reactions.

Despite the general applicability of acid catalysis, a search of the chemical literature yielded no specific studies detailing Brønsted or Lewis acid-catalyzed transformations of this compound.

Transition Metal Catalysis for Diversification

Transition metal catalysis provides a versatile toolkit for forming new bonds, often with high selectivity and functional group tolerance. scilit.com

C-H Functionalization Strategies

Transition metal-catalyzed C-H functionalization (or C-H activation) is a frontier in organic synthesis that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. snnu.edu.cnrsc.orgrsc.org This approach often relies on "directing groups"—functional groups within the substrate that coordinate to the metal catalyst and position it in close proximity to a specific C-H bond. rsc.org

In this compound, both the ester and nitrile functionalities could theoretically serve as directing groups. For instance, a palladium catalyst might coordinate to the nitrile, enabling the functionalization of a C(sp³)-H bond on the pentanedioate backbone. rsc.orgnih.gov Numerous reviews and primary literature articles describe such strategies with a wide variety of substrates. snnu.edu.cnrsc.orgnih.gov However, no specific examples of C-H functionalization have been reported for this compound itself.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that specifically addresses the requested topics of Enantioselective Catalytic Methods, Organocatalysis in Stereoselective Conversions, Photoredox Catalysis, and Computational Elucidation of its Reaction Mechanisms.

Extensive searches for scholarly articles, academic papers, and chemical databases did not yield any specific research focused on "this compound" within the context of these advanced catalytic methodologies and computational studies. The existing literature covers these topics for other related compounds or in a general sense, but a direct link to "this compound" is absent.

Therefore, due to the lack of specific and verifiable information in the public domain, an article that is "thorough, informative, and scientifically accurate" and strictly adheres to the provided outline for this particular compound cannot be constructed. Fulfilling the request would require speculation beyond the available scientific evidence, which would contravene the core principles of accuracy and factual reporting.

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The structure of dimethyl 3-(cyanomethyl)pentanedioate is particularly well-suited for creating intricate and high-value molecules. The pentanedioate (B1230348) (glutarate) backbone offers a flexible five-carbon chain, while the cyanomethyl group provides a handle for introducing nitrogen-containing functionalities or for further carbon-carbon bond formations.

While direct total synthesis of natural products using this compound is not extensively documented, its structural motifs are relevant to the synthesis of complex alkaloids like Camptothecin (B557342). nih.gove-bookshelf.de Camptothecin is a potent anticancer agent known for its unique pentacyclic ring structure. nih.gov The synthesis of its derivatives often involves the construction of a quinoline (B57606) core and a lactone E-ring. nih.govnih.gov

Key intermediates in camptothecin synthesis can be accessed from precursors structurally related to glutarates. For instance, novel 7-(N-substituted-methyl)-camptothecin derivatives have been synthesized and shown to exhibit potent cytotoxic activity against various human tumor cell lines. nih.gov Some of these synthetic derivatives demonstrated greater potency than the clinically used drug Topotecan. nih.gov The development of these analogs highlights the importance of versatile building blocks that can be elaborated into the complex framework of the final natural product. The cyanomethyl group, in particular, is a valuable synthon for introducing key side chains and functionalities.

DerivativeA-549 (IC₅₀ µM)MDA-MB-231 (IC₅₀ µM)KB (IC₅₀ µM)KBvin (IC₅₀ µM)
Compound 9d 0.00310.00980.0110.015
Compound 9e 0.00230.00840.0140.019
Compound 9r 0.00450.0110.0150.018
Topotecan 0.0220.0190.0250.071

This table presents the in vitro cytotoxic activity (IC₅₀ values) of selected synthetic camptothecin derivatives compared to Topotecan against four human tumor cell lines. Data sourced from Zhao et al. (2014). nih.gov

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govscienceopen.commdpi.com The search for inhibitors has led to the exploration of a wide variety of chemical scaffolds. nih.gov Glutarate and cyanomethyl-containing structures have emerged as relevant frameworks in the design of these inhibitors.

While this compound itself is not a direct inhibitor, its core structure is representative of scaffolds used to develop potent antiviral agents. For example, machine learning models have been employed to design novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease, leading to the synthesis and validation of new chemical scaffolds with measurable activity. nih.gov Furthermore, studies on N-substituted isatin (B1672199) compounds, which can incorporate related structural features, have identified potent inhibitors with IC₅₀ values as low as 45 nM against the SARS-CoV-2 3CLpro. nih.gov The cyanomethyl group is a known pharmacophore in various therapeutic agents, and its incorporation into larger molecules can significantly influence binding affinity and biological activity. nih.gov

CompoundSARS-CoV-2 3CLpro (IC₅₀)
Isatin Derivative 26 45 nM
Isatin Derivative 14 47 nM
Isatin Derivative 25 53 nM

This table shows the inhibitory potency of the most effective N-substituted isatin compounds against the SARS-CoV-2 main protease. Data sourced from Liu et al. (2020). nih.gov

The diester functionality of this compound makes it a potential monomer for the synthesis of polyesters. In polymer chemistry, diesters are commonly used with diols in polycondensation reactions to form polyester (B1180765) chains. The cyanomethyl side group would introduce additional functionality along the polymer backbone. This nitrile group can increase the polarity of the resulting polymer, potentially modifying its thermal and mechanical properties, such as the glass transition temperature. psu.edu

The synthesis of polyesters from bio-based monomers, such as muconic acid derivatives, is an area of active research aimed at producing sustainable materials. mdpi.com Enzymatic catalysis has been explored as an eco-friendly method for polymerizing such monomers, yielding unsaturated polyesters with intact double bonds that can be used for further modifications. mdpi.com Although specific polymerization studies involving this compound are not widely reported, its structure fits the profile of a functional monomer that could be incorporated into copolyesters to tailor material properties for specific applications.

Synthesis of Biologically Relevant Scaffolds

Beyond its use as a precursor for large, complex molecules, this compound is valuable for synthesizing smaller, biologically significant scaffolds that form the core of many pharmaceuticals and bioactive compounds.

Amino acids and their derivatives are fundamental building blocks in medicinal chemistry and chemical biology. rsc.org The cyanomethyl group is a key feature in the synthesis of certain amino acid analogues. For instance, the reaction of primary amino groups of basic amino acids like lysine (B10760008) with components of cigarette smoke, specifically formaldehyde (B43269) and cyanide, has been shown to produce cyanomethyl derivatives. nih.gov

In a more controlled synthetic context, palladium-catalyzed C(sp³)–H cyanomethylation has been developed as a method to introduce the cyanomethyl group into amino acid derivatives with high diastereoselectivity. rsc.org This process allows for the creation of γ-cyano-α-amino acids, which are important synthetic intermediates. rsc.org The glutarate structure of this compound provides a suitable backbone that could be modified through established chemical transformations to yield novel, non-proteinogenic amino acids with potential applications in peptide and drug design.

Glutarate derivatives are important intermediates in organic synthesis. researchgate.net An easy and convenient method for accessing novel glutarate derivatives involves a successive S N 2-S N 2 reaction on a functional vinyl bromide, showcasing a pathway to elaborate the glutarate core. researchgate.net this compound is itself a functionalized glutarate derivative and can serve as a starting point for further chemical manipulation. The ester groups can be hydrolyzed, reduced, or transesterified, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide array of synthetic possibilities for creating diverse and highly functionalized molecules. These transformations allow for the synthesis of various biologically relevant scaffolds, including those used as intermediates for 6-C-alkylated DMDP-related natural products. mdpi.comnih.gov

Novel Heterocyclic Compounds with Potential Bioactivity

The structural framework of this compound, featuring a reactive nitrile group and two ester functionalities, presents a valuable scaffold for the synthesis of novel heterocyclic compounds. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many natural products and synthetic drugs. mdpi.com The chemistry of these compounds is a dynamic field, with a continuous drive to design and synthesize new derivatives with potential biological activity. mdpi.com

The cyanomethyl group (-CH₂CN) is a particularly useful synthon in heterocyclic synthesis. For instance, cyanoacetamide derivatives are widely used as building blocks for constructing bioactive molecules. periodikos.com.br Research has demonstrated the synthesis of complex heterocyclic systems, such as pyrazolyl pyridines and coumarinyl pyridines, starting from 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide. researchgate.net In these syntheses, the cyano group actively participates in cyclization reactions, often after initial condensation with other reagents. researchgate.net

Similarly, the synthesis of 3-cyano-coumarin derivatives highlights the utility of the cyano group in forming oxygen-containing heterocycles known for their broad biological activities. mdpi.com Another example involves the nucleophilic displacement of bromo atoms to introduce cyanomethyl groups, which are then part of a morpholine (B109124) scaffold, as seen in the synthesis of 3,5-di(cyanomethyl)morpholines. nih.gov

These examples, while not starting directly from this compound, illustrate the synthetic potential of the cyanomethyl moiety. This functionality can be leveraged for the construction of a diverse range of heterocyclic rings, including pyridines, pyrazoles, coumarins, and morpholines, which are known to possess a wide array of biological activities. The development of synthetic routes from this compound to such heterocyclic systems could yield novel compounds for evaluation in drug discovery programs.

Derivatization Strategies for Enhanced Synthetic Utility

Functional Group Interconversions and Regioselective Modifications

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This process expands the synthetic utility of a starting molecule, allowing it to be incorporated into a wider range of target structures. This compound possesses three key functional groups ripe for such transformations: two methyl ester groups and a nitrile group.

Nitrile Group Modifications:

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ with a metal catalyst like PtO₂ or Pd/C). vanderbilt.edu This transformation opens up pathways to amides, sulfonamides, and other nitrogen-containing compounds.

Reduction to Aldehyde: Using less powerful, sterically hindered reducing agents such as Diisobutylaluminium hydride (DIBAL-H), the nitrile can be selectively reduced to an aldehyde (-CHO). vanderbilt.edu

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, converting the cyanomethyl group into a carboxymethyl group.

Ester Group Modifications:

Reduction to Alcohol: The two methyl ester groups can be reduced to primary alcohols (-CH₂OH) using strong reducing agents like LiAlH₄. imperial.ac.uk This creates a triol structure, a versatile intermediate for further synthesis.

Hydrolysis to Carboxylic Acid (Saponification): Treatment with a base, such as sodium hydroxide (B78521), followed by an acidic workup will hydrolyze the esters to carboxylic acids, resulting in a tricarboxylic acid.

Transesterification: The methyl esters can be converted to other types of esters (e.g., ethyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst.

Regioselective Modifications: A significant challenge and opportunity in modifying this compound lie in achieving regioselectivity—modifying one functional group while leaving the others untouched. Given the symmetry of the pentanedioate backbone, the two ester groups are chemically equivalent. Differentiating between them would require advanced strategies, possibly involving enzymatic catalysis or the formation of a cyclic intermediate. However, achieving selectivity between the nitrile and the ester groups is more feasible. For example, milder reducing agents like sodium borohydride (B1222165) react slowly with esters, potentially allowing for the selective reduction of other functional groups if they were present. imperial.ac.uk Conversely, specific reagents are known to target nitriles over esters and vice-versa, enabling chemists to control the reaction's outcome.

Below is a table summarizing potential functional group interconversions for this compound.

Original Functional GroupTarget Functional GroupTypical Reagents
Nitrile (-C≡N)Primary Amine (-CH₂NH₂)LiAlH₄; H₂/Catalyst (Pd/C, PtO₂)
Nitrile (-C≡N)Aldehyde (-CHO)DIBAL-H
Nitrile (-C≡N)Carboxylic Acid (-COOH)H₃O⁺ or OH⁻, heat
Methyl Ester (-COOCH₃)Primary Alcohol (-CH₂OH)LiAlH₄
Methyl Ester (-COOCH₃)Carboxylic Acid (-COOH)NaOH or LiOH, then H₃O⁺

Implementation of Protecting Group Chemistry

In multi-step syntheses, protecting groups are essential tools used to temporarily mask a reactive functional group, preventing it from undergoing an undesired reaction while transformations are carried out elsewhere in the molecule. researchgate.net After the desired reaction is complete, the protecting group is removed to reveal the original functionality. researchgate.net The choice of a protecting group is critical and depends on its stability to various reaction conditions and the mildness of the conditions required for its removal. jocpr.com

For derivatives of this compound, protecting group chemistry would become crucial after initial functional group interconversions.

Protecting Alcohols: If the ester groups are reduced to primary alcohols, these can be protected to allow for selective manipulation of the nitrile group. Common alcohol protecting groups include silyl (B83357) ethers, which are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base like imidazole. utsouthwestern.edu These groups are generally stable under a wide range of conditions but can be easily removed using a fluoride (B91410) source like Tetra-n-butylammonium fluoride (TBAF). organic-synthesis.com

Protecting Amines: If the nitrile group is reduced to a primary amine, this amine can be protected before modifying the ester groups. Widely used amine protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is removed under acidic conditions. The Cbz group is installed using benzyl (B1604629) chloroformate and is cleaved by catalytic hydrogenation.

Protecting Carboxylic Acids: If the esters are hydrolyzed to carboxylic acids, these groups might need protection. They are often converted back into esters, such as methyl or ethyl esters, which can serve as protecting groups themselves. Benzyl esters are particularly useful as they can be removed under mild hydrogenolysis conditions.

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the selective deprotection and reaction of specific functional groups within a complex molecule, a vital strategy in the synthesis of complex bioactive compounds. jocpr.comrsc.org

The following table lists common protecting groups for functional groups derivable from this compound.

Functional Group to ProtectProtecting Group (Abbreviation)Typical Protection Reagent(s)Typical Deprotection Condition(s)
Alcohol (-OH)tert-Butyldimethylsilyl Ether (TBDMS)TBDMS-Cl, ImidazoleTBAF; H⁺ (e.g., HCl)
Alcohol (-OH)Benzyl Ether (Bn)BnBr, NaHH₂, Pd/C
Amine (-NH₂)tert-Butoxycarbonyl (Boc)(Boc)₂OStrong Acid (e.g., TFA, HCl)
Amine (-NH₂)Benzyloxycarbonyl (Cbz)Cbz-Cl, BaseH₂, Pd/C
Carboxylic Acid (-COOH)Methyl/Ethyl EsterMeOH or EtOH, H⁺H₃O⁺ or OH⁻
Carboxylic Acid (-COOH)Benzyl Ester (Bn)Benzyl alcohol, H⁺H₂, Pd/C

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Analyses using methods like Density Functional Theory (DFT) can map out electron distribution and orbital energies, which are key predictors of how the molecule will interact with other chemical species. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. mdpi.commdpi.com

For Dimethyl 3-(cyanomethyl)pentanedioate, the HOMO is expected to be localized around the regions of higher electron density, such as the lone pairs on the oxygen atoms of the ester groups and the nitrogen atom of the nitrile group. The LUMO, conversely, would be centered on electron-deficient areas, like the carbonyl carbons and the nitrile carbon. The interaction of these orbitals with the corresponding orbitals of another reactant dictates the feasibility and rate of a reaction. wuxiapptec.com A small energy gap between the HOMO of a nucleophile and the LUMO of this compound would suggest a favorable reaction pathway.

Illustrative Data: Calculated Frontier Orbital Energies

The following table presents hypothetical DFT-calculated frontier orbital energies to illustrate how structural modifications could influence the reactivity of this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Implied Reactivity
This compound-7.5-0.86.7Moderate
Analog with Electron-Donating Group-7.1-0.76.4Higher
Analog with Electron-Withdrawing Group-7.9-1.16.8Lower

This is a hypothetical table for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. acs.org It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would show:

Nucleophilic sites: Negative potential around the carbonyl oxygens and the nitrile nitrogen, due to the presence of lone pairs of electrons. These sites are likely to be protonated or attacked by electrophiles.

Electrophilic sites: Positive potential centered on the carbonyl carbons and the carbon of the nitrile group. These carbons are electron-deficient due to the polarization of the C=O and C≡N bonds and are the primary targets for attack by nucleophiles.

Illustrative Data: Calculated Partial Atomic Charges

This table shows hypothetical partial charges calculated for key atoms, quantifying the electrophilic and nucleophilic nature of different sites within the molecule.

AtomFunctional GroupCalculated Partial Charge (a.u.)Predicted Character
Carbonyl CarbonEster+0.65Strongly Electrophilic
Carbonyl OxygenEster-0.55Strongly Nucleophilic
Nitrile CarbonCyanomethyl+0.15Electrophilic
Nitrile NitrogenCyanomethyl-0.40Nucleophilic

This is a hypothetical table for illustrative purposes.

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, providing a detailed understanding of the underlying mechanism.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). ucsb.edumit.edu Transition state theory assumes that the rate of a reaction is determined by the energy barrier, or activation energy (Ea), which is the energy difference between the reactants and the transition state. fossee.in

Computational methods can locate the precise geometry of the transition state, which corresponds to a first-order saddle point on the potential energy surface. ucsb.edu Calculating its energy allows for the determination of the activation energy. A lower activation energy implies a faster reaction rate. fossee.in For reactions involving this compound, such as hydrolysis or aminolysis of the ester groups, transition state calculations can predict reaction rates and determine how catalysts might lower the energy barrier. e3s-conferences.org

Illustrative Data: Calculated Activation Energies for Ester Hydrolysis

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)Predicted Reaction Rate
Base-catalyzed HydrolysisOH⁻15.2Fast
Acid-catalyzed HydrolysisH₃O⁺18.5Moderate
Uncatalyzed HydrolysisH₂O28.1Very Slow

This is a hypothetical table for illustrative purposes.

Many reactions proceed through one or more reaction intermediates—species that are more stable than a transition state but less stable than the reactants or products. scispace.com For instance, the base-catalyzed hydrolysis of the ester groups in this compound is expected to proceed via a tetrahedral intermediate. nih.gov

Illustrative Data: Relative Energies of Intermediates in a Reaction

SpeciesDescriptionRelative Energy (kcal/mol)Stability
ReactantsStarting Materials0.0High
Intermediate ATetrahedral Intermediate+5.5Moderate
Intermediate BAlternative Intermediate+12.0Low
ProductsFinal Products-10.0Very High

This is a hypothetical table for illustrative purposes.

Prediction and Rationalization of Stereochemical Outcomes

This compound possesses a prochiral center at the C3 carbon. Reactions at this position or adjacent to it can lead to the formation of stereoisomers. Computational chemistry is a powerful tool for predicting and explaining the stereoselectivity of such reactions.

By calculating the transition state energies for the pathways leading to different stereoisomeric products (e.g., R vs. S enantiomers or diastereomers), chemists can predict which isomer will be formed preferentially. e3s-conferences.org The pathway with the lower transition state energy will be faster and thus yield the major product. This analysis often involves examining steric and electronic factors within the transition state structures that favor one geometry over another. For example, a transition state that minimizes steric hindrance between bulky groups will be lower in energy and lead to the predominant stereoisomer.

Illustrative Data: Transition State Energies for Stereoselective Reaction

Transition StateLeads to ProductRelative Free Energy (ΔG‡) (kcal/mol)Predicted Product Ratio
TS-A(R)-Isomer20.195%
TS-B(S)-Isomer21.95%

This is a hypothetical table for illustrative purposes.

Catalyst Design and Optimization through Computational Modeling

Computational modeling has emerged as an indispensable tool in the rational design and optimization of catalysts for complex organic transformations. In the context of synthesizing chiral molecules like this compound, where stereoselectivity is paramount, theoretical investigations provide deep mechanistic insights that are often inaccessible through experimental methods alone. acs.orgpnnl.gov These computational approaches enable the prediction of catalyst performance, the elucidation of reaction mechanisms, and the identification of key catalyst-substrate interactions that govern the reaction's outcome. nih.gov

The design of catalysts for the asymmetric synthesis of molecules structurally related to this compound, such as those formed via conjugate cyanation, has been a significant area of focus for computational studies. csic.esmanchester.ac.uk Phase-transfer catalysis, particularly using Cinchona alkaloids and their derivatives, has proven to be a powerful strategy for such asymmetric transformations. csic.esmanchester.ac.uk Computational modeling plays a crucial role in understanding and enhancing the efficacy of these catalytic systems. acs.org

Theoretical studies, primarily employing Density Functional Theory (DFT), are utilized to explore the conformational landscape of the catalyst and catalyst-substrate complexes. compchemhighlights.org By calculating the energies of various transition states, researchers can predict the most likely reaction pathway and, consequently, the stereochemical outcome. compchemhighlights.org For instance, in the asymmetric conjugate addition of cyanide, computational models can reveal why a particular enantiomer is preferentially formed. compchemhighlights.org

A significant aspect of computational catalyst design is the ability to perform in silico modifications of the catalyst structure and evaluate their impact on reactivity and selectivity. csic.es This virtual screening process can significantly reduce the time and resources required for experimental catalyst development by prioritizing the most promising candidates. csic.es For example, modifications to the substituents on a Cinchona alkaloid catalyst can be modeled to determine their effect on the steric and electronic environment of the active site, thereby influencing enantioselectivity. csic.es

Detailed research findings from computational studies on related conjugate cyanation reactions provide a blueprint for designing catalysts for the synthesis of this compound. These studies often involve the analysis of non-covalent interactions, such as hydrogen bonds, which are critical in orienting the substrate within the catalyst's chiral pocket and are a driving force for selectivity. csic.esresearchgate.net

The following data tables, derived from computational studies on analogous systems, illustrate the type of quantitative information that guides catalyst design and optimization.

CatalystSubstituent (R)Calculated Enantiomeric Excess (% ee)Favored EnantiomerRelative Transition State Energy (kcal/mol)
Catalyst-Substrate ComplexKey Non-Covalent InteractionInteraction Energy (kcal/mol)Impact on Stereoselectivity

Ultimately, the goal of these computational efforts is to develop a comprehensive understanding of the catalytic cycle, which can guide the experimental design of more efficient and selective catalysts. pnnl.gov The synergy between computational modeling and experimental work is a powerful paradigm for advancing the field of asymmetric catalysis. dntb.gov.ua

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of "Dimethyl 3-(cyanomethyl)pentanedioate" from reaction mixtures and for determining its purity. The choice of technique depends on the scale of separation and the required resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of "this compound," offering high resolution and sensitivity for purity assessment. While specific HPLC methods for this exact compound are not widely published, methodologies for structurally related cyanomethyl vinyl ethers and dialkyl pentanedioates can be adapted. A typical HPLC analysis would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the solvent composition is changed over time, would likely be employed to ensure the separation of the target compound from any impurities. Detection is commonly achieved using a UV detector.

Table 1: Illustrative HPLC Parameters for Analysis of Related Cyano-containing Esters

ParameterValue
Column C18 (e.g., Hypersil BDS, 5 µm, 4.0 mm × 250 mm)
Mobile Phase A: Water; B: Acetonitrile or Methanol
Gradient Variable, optimized for separation
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Injection Volume 1-20 µL

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a suitable technique for the analysis of volatile and thermally stable compounds like "this compound". The analysis of dialkyl pentanedioates by GC-MS is a well-established method. nih.govnih.gov The compound would be introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that can be used for identification.

Table 2: General GC-MS Parameters for Analysis of Dialkyl Pentanedioates

ParameterValue
Column Capillary column (e.g., RTx®-5MS)
Carrier Gas Helium
Injection Mode Split
Temperature Program Ramped from a low initial temperature to a higher final temperature
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For "this compound," a silica (B1680970) gel plate would be used as the stationary phase. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) would serve as the mobile phase. The compound's retention factor (Rf) value would depend on the specific solvent system used. Visualization of the spots can be achieved under UV light or by using a staining agent. For a related cyanomethylated compound, a mobile phase of dichloromethane/methanol (20:1) was used to monitor the reaction on a silica gel TLC plate. clockss.org

Preparative and Flash Column Chromatography

For the purification of "this compound" on a larger scale, preparative and flash column chromatography are the methods of choice. rochester.eduwfu.edu These techniques utilize a stationary phase, typically silica gel, packed into a column. rochester.edu A solvent system, often determined by prior TLC analysis, is used to elute the compound through the column. rochester.edu Flash chromatography, which employs pressure to increase the flow rate of the mobile phase, allows for faster and more efficient separations. rochester.edu The choice of solvent system is critical for achieving good separation; common systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol. rochester.eduwfu.edu For compounds with specific functional groups, such as the cyano and ester groups in "this compound," the polarity of the solvent mixture is adjusted to achieve optimal separation from impurities. hawachhplccolumn.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" would provide information about the number of different types of protons, their chemical environment, and their connectivity. Based on the structure, distinct signals would be expected for the methyl ester protons, the methylene (B1212753) protons of the pentanedioate (B1230348) backbone, the methine proton, and the methylene protons of the cyanomethyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. pressbooks.pub For "this compound," distinct signals would be expected for the carbonyl carbons of the ester groups, the carbon of the cyano group, the methine carbon, the methylene carbons, and the methyl carbons of the ester groups. libretexts.org The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. libretexts.org

²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy is a specialized technique that is not routinely used for the characterization of compounds like "this compound" unless specific isotopic labeling studies are being conducted. It provides information on the environment of deuterium atoms within a molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O (ester) -~170-175
-OCH₃ ~3.7~52
-CH(CN)- ~2.8-3.2~35-45
-CH₂- (backbone) ~2.4-2.7~30-40
-CH₂CN ~2.6-2.9~20-30
-CN -~115-120

Mass Spectrometry (MS, GC-MS, ESI-MS) for Molecular Confirmation

Mass spectrometry is an indispensable tool for the molecular confirmation of this compound, providing information on its molecular weight and fragmentation pattern, which aids in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound would first be separated from other components in a mixture by gas chromatography, followed by ionization and mass analysis. The electron ionization (EI) mass spectrum of a related compound, Dimethyl Glutarate, shows a characteristic fragmentation pattern that can be used as a reference. For esters, fragmentation often occurs via cleavage next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org While a specific mass spectrum for this compound is not publicly available, analogous fragmentation would be expected. The molecular ion peak (M+) would be observed, and key fragment ions would likely correspond to the loss of a methoxy (B1213986) group (-OCH3) and cleavage at the C-C bond adjacent to the cyanomethyl group.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is particularly useful for the analysis of moderately polar compounds like dicarboxylic acid esters. In positive ion mode, esterified dicarboxylic acids can form protonated molecules [MH]+ and ammonium (B1175870) adducts [M+NH4]+. google.com Tandem mass spectrometry (MS/MS) of these precursor ions would induce fragmentation, providing further structural information. For dicarboxylic acid esters, a common fragmentation pathway involves the loss of the alcohol moiety. researchgate.net The analysis of this compound by ESI-MS would be expected to yield a prominent [MH]+ ion and potentially an [M+NH4]+ adduct, with subsequent fragmentation patterns helping to confirm the connectivity of the cyanomethyl and dimethyl ester groups.

Table 1: Predicted Mass Spectrometric Data for this compound

Ionization ModePredicted Precursor IonsPotential Key Fragment Ions
GC-MS (EI)M+•[M-OCH3]+, [M-CH2CN]+, fragments from pentanedioate backbone
ESI-MS (+)[MH]+, [M+NH4]+Loss of CH3OH, loss of CH3CN, cleavage of ester bonds
ESI-MS (-)[M-H]-Loss of CH3

Determination of Enantiomeric Excess and Stereochemical Purity

As this compound possesses a chiral center at the carbon bearing the cyanomethyl group, methods to determine its enantiomeric excess (ee) and stereochemical purity are critical.

Chiral Stationary Phase Chromatography (GC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common and reliable methods for separating enantiomers. heraldopenaccess.us The principle lies in the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For compounds similar to this compound, such as substituted glutarates, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven effective for enantiomeric separation in HPLC. indexcopernicus.com For instance, the chiral separation of D- and L-2-hydroxyglutaric acid has been successfully achieved using Astec CHIROBIOTIC columns, which operate well in aqueous and polar organic mobile phases suitable for such analytes. sigmaaldrich.comnih.gov Similarly, for GC, derivatized cyclodextrins are commonly used as CSPs for the separation of chiral molecules. gcms.cz The choice of the specific CSP and the chromatographic conditions (mobile phase composition, temperature, flow rate) would need to be optimized to achieve baseline separation of the enantiomers of this compound.

Chiroptical Methods (e.g., Optical Rotation)

Chiroptical methods measure the interaction of chiral molecules with polarized light. Optical rotation is a fundamental property of chiral substances and can be used to determine the enantiomeric excess of a sample. wikipedia.orglibretexts.org A pure enantiomer will rotate the plane of polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)), and the magnitude of this rotation is a characteristic property known as the specific rotation. libretexts.org

A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out. wikipedia.orglibretexts.org By measuring the observed optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the optical purity, and thus the enantiomeric excess, can be calculated. While this method is straightforward, it requires knowledge of the specific rotation of the pure enantiomer and is less accurate than chromatographic methods for precise ee determination, especially at very high or very low ee values. The specific optical rotation for this compound has not been reported in the literature.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. researchgate.net This can be done to improve volatility for GC analysis, enhance detector response in HPLC, or improve chromatographic separation. libretexts.orgresearchgate.net

For this compound, derivatization could be employed for several purposes. Although the dimethyl ester form is generally suitable for GC analysis, in cases of low concentration or poor detector response, derivatization of the nitrile group could be considered. However, a more common strategy for related compounds involves improving detection for HPLC analysis. Since the compound lacks a strong chromophore, its detection by UV-Vis spectrophotometry at low concentrations can be challenging. Derivatization can introduce a chromophore or fluorophore into the molecule to significantly enhance its detectability. researchgate.nethta-it.com

For example, the carboxylic acid precursors of such esters are often derivatized with reagents that introduce a fluorescent tag, allowing for highly sensitive detection by a fluorescence detector. xjtu.edu.cn While the target compound is already an ester, if analysis of a hydrolyzed form or a related dicarboxylic acid is necessary, derivatization would be a key step. Common derivatizing agents for carboxylic acids to enhance HPLC detection include those that introduce a fluorescent moiety. nih.gov

Table 2: Potential Derivatization Strategies for Analogs of this compound

Analytical TechniquePurpose of DerivatizationPotential Reagent ClassFunctional Group Targeted
GCIncrease volatility, improve peak shapeSilylating agents (e.g., BSTFA)Carboxylic acid (if hydrolyzed)
HPLCEnhance UV or fluorescence detectionAromatic acyl halides, fluorescent aminesCarboxylic acid (if hydrolyzed)
HPLC-MSImprove ionization efficiencyReagents adding a permanently charged groupCarboxylic acid (if hydrolyzed)

Future Directions and Emerging Research Avenues

Exploration of Novel and Convergent Synthetic Routes

While established methods for the synthesis of 3-substituted glutaric acids exist, future research is focused on developing more streamlined and versatile pathways. A promising existing strategy involves a three-step process starting from corresponding aldehydes, which undergo a Knoevenagel condensation, a Michael addition, and finally, a one-pot acid hydrolysis and decarboxylation to yield the glutaric acid core. scispace.com This method is effective for a range of both aromatic and aliphatic aldehydes. scispace.com

However, the future lies in exploring novel catalytic systems and convergent synthetic designs. For instance, palladium-catalyzed reactions have been successfully used to synthesize 2-cyanomethyl indane derivatives, suggesting that similar metal-catalyzed cross-coupling strategies could be adapted for the direct and efficient cyanomethylation of glutarate precursors. nih.gov Another avenue involves the direct synthesis of α-cyanomethyl-β-dicarbonyl compounds using acetonitrile (B52724) as the cyanomethyl source, which could be integrated into glutarate synthesis. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies
StrategyDescriptionPotential AdvantagesResearch Focus
Knoevenagel/Michael AdditionMulti-step reaction starting from aldehydes and malonates to build the substituted glutaric acid skeleton. scispace.comVersatile for various aldehyde substrates.Improving yields and reducing reaction steps.
Catalytic CyanomethylationDirect introduction of the cyanomethyl group using transition metal catalysis, inspired by similar reactions. nih.govHigh atom economy, potentially fewer steps.Development of suitable catalysts and substrates.
Convergent Fragment CouplingLate-stage coupling of a cyanomethyl-containing fragment with a pentanedioate (B1230348) precursor. nih.govModularity, efficient for creating derivative libraries.Design of stable and reactive fragments.

Advancements in Asymmetric Catalysis for the Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of 3-substituted glutarates is of paramount importance, particularly for the pharmaceutical industry. These chiral building blocks are crucial intermediates in the synthesis of drugs like Pregabalin (B1679071), an anticonvulsant. nih.govlupinepublishers.com Consequently, significant research is directed towards advanced asymmetric catalytic methods.

Chemoenzymatic approaches have proven highly effective. One prominent strategy is the desymmetrization of prochiral 3-substituted glutaric acid diesters using enzymes like Candida antarctica Lipase B (CAL-B), which selectively hydrolyzes one ester group to yield optically active monoesters. nih.gov Similarly, amidases from microorganisms such as Comamonas sp. can perform asymmetric hydrolysis on 3-substituted glutaric acid diamides to produce enantiopure monoamides, which are valuable precursors for chiral GABA analogues like arbaclofen. nih.govresearchgate.netresearchgate.net

Future advancements are likely to focus on enzyme engineering to improve catalytic activity and selectivity, as well as the development of multi-enzyme cascade reactions. researchgate.net One-pot bienzymatic cascades, for example using a nitrilase and an amidase, have been shown to produce chiral intermediates for pregabalin with high conversion and excellent enantiomeric excess, eliminating the isolation of intermediates and reducing waste. researchgate.netnih.gov Asymmetric bioreduction of precursors like β-cyanoacrylate esters using ene-reductases also represents a promising biocatalytic route. nih.gov

Table 2: Enzymatic Approaches for Asymmetric Synthesis
Enzyme ClassStrategySubstrateProductReported Enantiomeric Excess (e.e.)
Lipase (e.g., CAL-B)Desymmetrization by hydrolysis nih.govProchiral DiesterChiral MonoesterHigh
AmidaseDesymmetrization by hydrolysis nih.govresearchgate.netProchiral DiamideChiral Monoamide>99.0%
Nitrilase/AmidaseOne-pot bienzymatic cascade researchgate.netnih.govDinitrileChiral Cyano-acid>99.0%
Ene-ReductaseAsymmetric bioreduction nih.govβ-Cyanoacrylate EsterChiral Cyano-esterUp to >99%

Expansion of Applications in Contemporary Medicinal Chemistry and Materials Science

The structural motifs within Dimethyl 3-(cyanomethyl)pentanedioate make it a valuable building block for diverse applications. In medicinal chemistry, 3-substituted glutaric acids are recognized intermediates for selective serotonin (B10506) reuptake inhibitors like paroxetine (B1678475) and femoxitine. scispace.com The primary application has been as a precursor to GABA analogues, including pregabalin and baclofen. nih.govnih.gov Future research will likely expand on this by using the cyanomethyl glutarate core to synthesize novel libraries of compounds for screening against various biological targets. For instance, related structures like cyanomethyl vinyl ethers have demonstrated antiproliferative activity, suggesting that derivatives of this compound could be explored as potential anticancer agents. nih.gov Furthermore, Michael adducts with similar backbones are being investigated as centrally acting analgesic drugs. nih.gov

In materials science, glutarate is a known component in the synthesis of polyesters and polyamides, such as nylon-4,5 and nylon-5,5. frontiersin.org The incorporation of this compound as a functionalized monomer could introduce the nitrile group into polymer backbones. This pendant cyano group can significantly alter the material's properties, such as polarity, thermal stability, and dielectric constant, or serve as a reactive handle for post-polymerization modification.

Development of Integrated Synthetic and Analytical Platforms for High-Throughput Research

To accelerate the discovery of new applications, the integration of automated synthesis with high-throughput screening (HTS) is essential. Future research will focus on developing platforms that can rapidly synthesize libraries of this compound derivatives and screen them for biological activity or material properties.

Methodologies for HTS are well-established, such as the use of coupled enzyme-based fluorescent assays in 384-well plates to identify enzyme inhibitors. nih.gov This approach could be readily adapted to screen for inhibitors of targets like glutaminase (B10826351) or other enzymes relevant to cancer metabolism. nih.gov By combining robotic liquid handlers for synthesis with automated plate readers for analysis, researchers can efficiently explore the structure-activity relationships of thousands of compounds, significantly speeding up the hit-to-lead optimization process in drug discovery.

Emphasis on Sustainability and Atom Economy in this compound Chemistry

Modern chemical synthesis places a strong emphasis on green chemistry principles, with atom economy being a key metric for measuring the efficiency and sustainability of a reaction. numberanalytics.comjocpr.com Future research on this compound will be increasingly guided by the need to minimize waste and environmental impact.

This involves designing synthetic routes that maximize the incorporation of atoms from reactants into the final product. primescholars.com For the glutarate backbone, greener methods are being developed, such as the direct oxidation of cyclopentene (B43876) using hydrogen peroxide, a less hazardous oxidizing agent. researchgate.net The most significant long-term direction is the development of bio-based production routes. Scientists are engineering microorganisms like E. coli and Corynebacterium glutamicum to produce glutarate from renewable feedstocks such as glucose, completely bypassing traditional chemical synthesis. frontiersin.orgacs.orgresearchgate.net

Furthermore, the use of biocatalysis, as detailed in section 7.2, is inherently a green approach, as enzymes operate under mild conditions in aqueous environments. The use of environmentally benign reagents and solvents, such as dimethyl carbonate (DMC), will also be a priority in developing future synthetic protocols. conicet.gov.ar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 3-(cyanomethyl)pentanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-(cyanomethyl)pentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.